amyloid precursor-like protein
Description
Properties
CAS No. |
149200-34-0 |
|---|---|
Molecular Formula |
C17H32NNaO4 |
Synonyms |
amyloid precursor-like protein |
Origin of Product |
United States |
Molecular and Cellular Biology of Amyloid Precursor Like Proteins
Gene Expression and Regulation
The expression of APLP genes is a regulated process that varies across different tissues and developmental stages. This regulation occurs at both the transcriptional and post-transcriptional levels, ensuring that the proteins are present where and when they are needed.
Tissue-Specific and Ubiquitous Expression Patterns of APLP Isoforms
The expression patterns of APLP1 and APLP2 show both overlap and distinct differences. APLP2 is ubiquitously expressed in most tissues, similar to APP. nih.govoncotarget.comfrontiersin.org In contrast, the expression of APLP1 is predominantly restricted to the nervous system. nih.govoncotarget.comnih.govfrontiersin.org
During cortical development, the mRNA expression patterns of APP, APLP1, and APLP2 show distinct localizations. APP is found in the cortical plate and the ventricular zone, APLP2 is present in the ventricular and subventricular zones, and APLP1 expression is confined to the cortical plate. biologists.com Within the brain, there is a considerable overlap in the regional expression of APP and APLP1. nih.gov Specifically, APLP1 shows high expression in various brain regions including the C1 segment, inferior olivary nucleus, middle frontal gyrus, prefrontal cortex, and amygdala. wikipedia.org
APLP2 is also found to be overexpressed in several types of cancer, including pancreatic, colon, breast, and prostate cancer, where it has been linked to increased cell proliferation, migration, and invasion. nih.govoncotarget.com
| Protein | General Expression Pattern | Key Locations |
|---|---|---|
| APLP1 | Primarily restricted to the nervous system nih.govoncotarget.comnih.govfrontiersin.org | Cortical plate, various specific brain nuclei biologists.comwikipedia.org |
| APLP2 | Ubiquitously expressed nih.govoncotarget.comfrontiersin.org | Ventricular and subventricular zones of the developing cortex, various non-neuronal tissues, and overexpressed in some cancers nih.govoncotarget.combiologists.com |
Transcriptional and Post-Transcriptional Regulatory Mechanisms
The expression of amyloid precursor-like proteins is controlled by a complex interplay of regulatory mechanisms. Transcription of the APLP2 gene is driven by a promoter that lacks a conventional TATA box and is rich in GC content, which is characteristic of "housekeeping" genes that are expressed in a wide variety of cell types. nih.gov The transcription of both APP and APLP2 can be upregulated by factors such as retinoic acid and interleukin-1. nih.gov
Post-transcriptional regulation adds another layer of control to APLP expression. The processing of APLP2 is influenced by several signaling molecules, including epidermal growth factor, phorbol 12-myristate 13-acetate (PMA), and insulin-like growth factor 1 (IGF-1). nih.gov For instance, epidermal growth factor and PMA can activate protein kinase C, which in turn leads to the cleavage and processing of APLP2 through the mitogen-activated protein kinase (MAPK) pathway. nih.gov
Furthermore, microRNAs have been identified as post-transcriptional regulators of APLP2 expression, highlighting a mechanism for fine-tuning its protein levels in physiological and pathological states. maayanlab.cloud The processing of both APLP1 and APLP2 is also modulated by phosphorylation events. nih.gov
Protein Structure and Domain Organization
APLPs, like APP, are single-pass transmembrane proteins with a large extracellular region and a shorter cytoplasmic tail. nih.govoncotarget.comnih.govembopress.org This structural organization is fundamental to their function as cell surface receptors and their interaction with other proteins.
Extracellular Domains and Ligand Binding Regions
The extracellular domain of APLPs is modular and contains several distinct functional regions. It is broadly divided into the E1 and E2 domains. embopress.orgresearchgate.net The E1 domain includes a growth factor-like domain (GFLD) and a copper-binding domain (CuBD). wikipedia.orgembopress.org The E2 domain is the largest subdomain and is involved in protein dimerization. wikipedia.orgnih.gov
APLP2 also contains a BPTI/Kunitz-type protease inhibitor (KPI) domain located between the E1 and E2 domains. wikipedia.orgresearchgate.net This domain is capable of inhibiting various proteases. wikipedia.org The extracellular region of APLP2 has multiple binding sites for metal ions such as copper and zinc, as well as for components of the extracellular matrix like collagen and heparan sulfate (B86663). nih.govwikipedia.org These interactions are crucial for the protein's role in cell adhesion and signaling.
| Domain | Key Features | Known Functions |
|---|---|---|
| E1 Domain | Contains Growth Factor-Like Domain (GFLD) and Copper-Binding Domain (CuBD) wikipedia.orgembopress.org | Metal ion binding, potential role in growth signaling |
| Kunitz Protease Inhibitor (KPI) Domain (in APLP2) | Cysteine-rich domain wikipedia.orgresearchgate.net | Inhibition of proteases wikipedia.org |
| E2 Domain | Largest subdomain, involved in dimerization wikipedia.orgnih.gov | Protein-protein interactions, cell adhesion nih.gov |
| Heparin-binding domain | Located in the N-terminal region nih.gov | Interaction with heparan sulfate proteoglycans nih.gov |
Transmembrane Domain Characteristics
The transmembrane domain of APLPs consists of a single alpha-helical segment that anchors the protein in the cell membrane. wikipedia.orgacs.org This domain is not merely a passive anchor; it plays a critical role in the proteolytic processing of the protein by secretase enzymes. The processing of APP and its homologs by α-, β-, and γ-secretases occurs within or near the transmembrane domain, leading to the generation of various fragments that can have distinct biological activities. embopress.orgnih.gov The structural integrity and dynamics of the transmembrane helix, including its tilt angle within the lipid bilayer, can influence which cleavage sites are accessible to these enzymes. acs.org
Intracellular Domains and Conserved Motifs (e.g., YENPTY, AICD)
The intracellular domains of amyloid precursor-like proteins (APLPs) contain highly conserved motifs that are crucial for their trafficking, processing, and signaling functions. Among the most significant of these are the YENPTY motif and the APLP intracellular domain (AICD), which is analogous to the well-studied amyloid precursor protein (APP) intracellular domain.
The YENPTY motif , located in the C-terminal cytoplasmic tail, is a critical signal for the internalization of these proteins from the cell surface via clathrin-mediated endocytosis. nih.gov Deletion or mutation of this motif has been shown to decrease the endocytosis of APP, leading to its accumulation at the cell surface. nih.gov While much of the direct research has focused on APP, the high degree of conservation of this motif in APLP1 and APLP2 suggests a similar and essential role in mediating their endocytic trafficking. This internalization is a key step in determining the proteolytic processing fate of the proteins. The interaction of the YENPTY motif with adaptor proteins, such as those in the APBA/MINT and FE65 families, is crucial for this process. nih.govnih.gov
Upon proteolytic cleavage by γ-secretase, APLPs release an intracellular domain (ICD) , referred to as ALID1 for APLP1 and ALID2 for APLP2. nih.gov These domains are highly homologous to the APP intracellular domain (AICD) and are capable of translocating to the nucleus to modulate gene expression. nih.govwikipedia.org Research has shown that the intracellular domains of APLP1 and APLP2 can function as transcriptional activators. wikipedia.org For instance, the APLP2-ICD has been demonstrated to interact with the transcription factor CP2, leading to the induced expression of glycogen synthase kinase-3β (GSK-3β). nih.gov This highlights a significant role for APLP processing in intracellular signaling cascades.
| Conserved Motif/Domain | Protein Family Member(s) | Key Interacting Proteins | Primary Function(s) |
| YENPTY Motif | APLP1, APLP2 | APBA/MINT family, FE65 family, AP-2 complex | Mediates clathrin-dependent endocytosis from the plasma membrane. nih.govnih.govnih.govembopress.org |
| APLP Intracellular Domain (ALID/ICD) | APLP1 (ALID1), APLP2 (ALID2) | CP2 Transcription Factor (for APLP2-ICD) | Translocates to the nucleus to regulate gene transcription. nih.govwikipedia.orgnih.gov |
Subcellular Localization and Trafficking Dynamics
The biological functions of APLPs are intrinsically linked to their precise localization within the cell and the dynamic trafficking between different compartments. This spatiotemporal regulation dictates their interactions with various enzymes and binding partners, ultimately controlling their processing and signaling activities.
Localization to Cellular Compartments (e.g., Endoplasmic Reticulum, Golgi/TGN, Endosomes, Plasma Membrane)
APLPs, as type I transmembrane proteins, traverse the secretory pathway. They are synthesized in the endoplasmic reticulum (ER) , where they undergo initial folding and modifications. Subsequently, they are transported to the Golgi apparatus and the trans-Golgi network (TGN) for further processing and sorting. nih.govbiologists.com From the TGN, APLPs are packaged into vesicles and transported to the plasma membrane . biologists.com Live-cell imaging studies have revealed distinct localization patterns among the APP family members. APLP1 is predominantly found at the cell surface, whereas APLP2 and APP are more localized to intracellular compartments. biologists.comnih.govresearchgate.net APLPs are also found in endosomes , which are key sorting stations following their internalization from the plasma membrane. semanticscholar.org The adaptor protein complex AP-4 has been shown to mediate the sorting of APLP1 and APLP2 from the TGN. core.ac.uk
Axonal and Synaptic Localization
In neurons, APLPs are prominently localized in both axonal and synaptic compartments, underscoring their role in neural development and function. researchgate.net Both APLP1 and APLP2 have been identified in presynaptic and postsynaptic fractions of the brain. researchgate.net Their presence at synapses is consistent with their proposed roles in synaptogenesis and synaptic transmission. researchgate.netnih.gov The expression levels of APLP1 and APLP2 in the mouse cortex increase significantly during the peak of synaptogenesis. researchgate.net
Intracellular Transport Mechanisms (e.g., Vesicular Trafficking, Axonal Transport)
The movement of APLPs between subcellular compartments is mediated by vesicular trafficking . This process involves the budding of transport vesicles from a donor compartment and their subsequent fusion with an acceptor compartment. mdpi.com The protein PAT1a has been shown to colocalize with APLP1- and APLP2-containing vesicles in the trans-Golgi network or endosomes of primary neurons, suggesting its role in their transport. semanticscholar.orgresearchgate.net
In the polarized environment of neurons, long-distance transport of APLPs from the cell body to the axon and synapses is accomplished via fast axonal transport . This process relies on microtubule tracks and motor proteins. Evidence suggests that, similar to APP, APLPs are transported in vesicles along axons.
Regulation of Subcellular Localization by Interacting Partners and Signaling
The subcellular distribution of APLPs is not static but is dynamically regulated by interactions with other proteins and by cellular signaling pathways. For instance, the co-expression of APLP1 with APP or APLP2 leads to the retention of APLP1 in intracellular compartments, indicating that heteromeric complex formation can alter its localization. biologists.com
Signaling pathways also play a crucial role. The processing and shedding of APLP2, which influences its cell surface levels, can be stimulated by epidermal growth factor (EGF) and phorbol esters. nih.gov This stimulation is mediated through the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling cascade. nih.gov These findings suggest that extracellular signals can modulate the trafficking and localization of APLPs, thereby influencing their physiological functions.
| Localization / Trafficking | Key Features | Associated Proteins / Mechanisms |
| Subcellular Compartments | ER, Golgi, TGN, Plasma Membrane, Endosomes. APLP1 is predominantly at the cell surface, while APLP2 is more intracellular. biologists.comnih.govresearchgate.net | Secretory pathway, AP-4 sorting complex. core.ac.uk |
| Neuronal Localization | Axons, presynaptic and postsynaptic terminals. researchgate.net | |
| Intracellular Transport | Vesicular trafficking between organelles; fast axonal transport in neurons. | PAT1a, microtubule-based motors. semanticscholar.orgresearchgate.net |
| Regulation of Localization | Dynamic, influenced by protein-protein interactions and signaling. | Heterodimerization with APP/APLP2, PKC and MAPK signaling pathways. nih.govbiologists.com |
Protein Protein Interactions and Signaling Mechanisms of Aplps
Extracellular Interactions
The large ectodomains of APLPs are key to their function, engaging with a variety of extracellular matrix components and cell surface molecules to mediate cell adhesion and signaling.
APLPs exhibit significant interactions with several components of the extracellular matrix (ECM), which are crucial for maintaining tissue structure and regulating cellular behavior. The binding of the amino-terminal domain of APP family proteins to heparin is dependent on pH and zinc, a process that encourages the formation of homodimers. researchgate.net The secreted ectodomain of APP, sAPPα, which shares structural similarities with APLP ectodomains, retains two heparin-binding sites and can bind to heparin as a dimer. researchgate.net
Interactions with other ECM components such as collagen , fibronectin , and laminin (B1169045) also play a role in cellular dynamics. For instance, in microglial cells, fibronectin has been shown to increase the secretion of APP, while laminin and collagen lead to a decrease in secretion and an accumulation of cellular APP and its fragments. nih.gov
Table 1: APLP Interactions with Extracellular Matrix Components
| Interacting Molecule | APLP Family Member(s) | Functional Consequence |
|---|---|---|
| Heparin | APP/APLPs | Promotes homodimerization, influences proteolytic processing. researchgate.net |
| Collagen | APP/APLPs | Decreases secretion and leads to cellular accumulation of the protein. nih.gov |
| Fibronectin | APP/APLPs | Enhances secretion of the protein. nih.gov |
APLPs engage with a variety of cell surface receptors, thereby influencing synaptic function and cellular signaling. A notable interaction is with NMDA (N-methyl-D-aspartate) receptors . Both APLP1 and APLP2, much like APP, can co-immunoprecipitate with the major NMDA receptor subtypes, indicating a physical association. This interaction is not merely structural; APLPs also enhance the cell surface expression of these receptors.
Another significant interaction is with Death Receptor 6 (DR6) . The ectodomain of DR6 binds to the E2 domain of APP, an interaction that is implicated in the regulation of developmental axon pruning. frontiersin.org This binding is thought to facilitate the dimerization and subsequent activation of DR6 on the cell surface. nih.gov
The epidermal growth factor receptor (EGFR ) signaling pathway is also modulated by APP family proteins. APP can bind to the EGFR ligands EGF and heparin-binding EGF (HB-EGF). This interaction can synergistically enhance the activation of the ERK pathway, which is crucial for processes like neuronal differentiation. nih.gov
Furthermore, APP family proteins, including APLP1 and APLP2, can form a complex with the Deleted in Colorectal Carcinoma (DCC) receptor in the presence of its ligand, netrin-1 (B1177949). nih.govresearchgate.net This interaction is important for netrin-1-mediated axon guidance, with APP acting as a co-receptor for DCC to enhance intracellular signaling, such as MAPK activation. nih.govresearchgate.net
While direct binding to Low-density lipoprotein receptor-related protein 6 (LRP6) is not as clearly defined, LRP family members are known to compete with APP for processing by γ-secretase, which indirectly links their pathways. nih.gov
Table 2: APLP Interactions with Cell Surface Receptors
| Interacting Receptor | APLP Family Member(s) | Functional Consequence |
|---|---|---|
| NMDA Receptors | APLP1, APLP2 | Enhances cell surface expression of the receptors. |
| DR6 | APP/APLPs | Induces dimerization and activation of DR6, involved in axon pruning. frontiersin.orgnih.gov |
| EGFR (via ligands) | APP/APLPs | Synergistically activates the ERK pathway, promoting neuritogenesis. nih.gov |
The interactions of APLPs with the ECM and cell surface receptors underscore their importance in cell-cell adhesion. The ability of APP family members to form both homodimers and heterodimers with each other contributes to their adhesive functions. frontiersin.org These interactions are fundamental in processes such as synapse formation and maintenance, where APLPs act as synaptic cell adhesion molecules. Their presence at both presynaptic and postsynaptic sites allows for trans-synaptic interactions that are critical for synaptic stability and function.
Intracellular Adaptor and Signaling Protein Interactions
The short intracellular domains of APLPs are docking sites for a variety of adaptor and signaling proteins, which translate extracellular signals into cellular responses.
A key feature of the APLP intracellular domain is the conserved YENPTY motif, which is a binding site for proteins containing phosphotyrosine-binding (PTB) domains. Among the most studied of these binding partners are FE65 and the X11/Mint family of proteins. FE65 can bind to all three members of the APP family (APP, APLP1, and APLP2). This interaction is involved in regulating gene transcription through the formation of a trimeric complex with the APLP intracellular domain (AICD) and the histone acetyltransferase Tip60. nih.gov
The Disabled-1 (Dab1) protein is another adaptor that interacts with the intracellular domain of APP family members. nih.gov This interaction can influence APP processing and signaling.
While direct interactions with Grb2 and ShcA are not as well-documented for APLPs, these adaptor proteins are central to many receptor tyrosine kinase signaling pathways. nih.govnih.govnih.govmdpi.com Grb2, with its SH2 and SH3 domains, links activated receptors to downstream effectors like Sos, which in turn activates the Ras-MAPK pathway. mdpi.com ShcA is also a key adaptor protein that can initiate signaling cascades upon receptor activation. nih.govresearchgate.net It is plausible that APLPs, through their interactions with receptors like EGFR, indirectly influence Grb2- and ShcA-mediated signaling.
Table 3: APLP Interactions with Intracellular Adaptor Proteins
| Binding Partner | APLP Family Member(s) | Functional Consequence |
|---|---|---|
| FE65 | APP, APLP1, APLP2 | Modulates gene transcription via AICD. nih.gov |
| X11/Mints | APP/APLPs | Regulates APP processing and trafficking. |
| Dab1 | APP/APLPs | Influences APP processing and signaling. nih.gov |
| Grb2 (indirect) | APP/APLPs | Potential downstream effector of APLP-receptor complex signaling. mdpi.com |
The engagement of APLPs with their various binding partners ultimately leads to the modulation of several key protein kinase pathways, which control fundamental cellular processes such as proliferation, differentiation, migration, and survival.
The Mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade influenced by APLPs. As mentioned, the interaction of APP with EGFR ligands leads to the synergistic activation of the ERK (a member of the MAPK family) pathway. nih.gov Furthermore, APLP-DCC complex formation in response to netrin-1 also enhances MAPK activation. nih.gov
The c-Jun N-terminal kinase (JNK) pathway, another branch of the MAPK signaling network, is also regulated by APLPs. For instance, APLP1 has been shown to promote JNK-dependent cell migration. This is achieved through the phosphorylation and activation of JNK, which in turn upregulates the expression of target genes like matrix metalloproteinase 1 (MMP1) and promotes actin polymerization. bwise.kr
The Phosphoinositide 3-kinase (PI3K)-AKT pathway, crucial for cell survival and growth, has a more complex relationship with APLPs. The PI3K-AKT pathway can be activated by various growth factors and, in turn, can influence the trafficking and processing of APP family proteins. nih.govbwise.krnih.govresearchgate.net For example, activation of the insulin (B600854)/IGF-1 signaling pathway, which utilizes PI3K, can modulate APP trafficking. nih.gov Conversely, Aβ peptides derived from APP can impact the PI3K/AKT pathway, suggesting a feedback loop. frontiersin.orgnih.gov While direct modulation of the PI3K-AKT pathway by full-length APLPs is an area of ongoing research, the interplay between these signaling molecules is evident. frontiersin.orgbwise.krnih.govresearchgate.net
Table 4: Protein Kinase Pathways Modulated by APLPs
| Pathway | APLP Family Member(s) | Effect |
|---|---|---|
| MAPK/ERK | APP/APLPs | Activation, leading to neuritogenesis and axon guidance. nih.gov |
| JNK | APLP1 | Activation, promoting cell migration. bwise.kr |
Involvement in Wnt/β-Catenin and Notch Signaling
The APLP family is deeply integrated into conserved signaling pathways that are fundamental to cellular development and function, including the Wnt/β-catenin and Notch signaling cascades. This involvement is often mediated by direct protein-protein interactions and shared proteolytic processing machinery.
Wnt/β-Catenin Signaling
There is substantial evidence that the APP family functions within the Wnt signaling pathway. The APP homolog in Drosophila, APPL, is a key component of the neuronal Wnt/planar cell polarity (PCP) signaling pathway that governs axonal development. elifesciences.orgnih.gov In mammals, APP has been identified as a conserved receptor for Wnt ligands, such as Wnt3a and Wnt5a. elifesciences.org This interaction occurs through a conserved Cysteine-Rich Domain (CRD) in the extracellular portion of APP family proteins. elifesciences.orgnih.gov Given the high degree of homology and functional overlap between APP and APLPs, it is understood that APLPs participate in Wnt signaling, although the specific interactions for APLP1 and APLP2 are not as extensively detailed as for APP. nih.govresearchgate.net The interaction with Wnt ligands can influence cell proliferation, migration, and differentiation. elifesciences.orgnih.gov
The table below summarizes key interactions between the APP family proteins and components of the Wnt signaling pathway.
| Interacting Protein | APP Family Member(s) | Functional Outcome |
| Wnt3a, Wnt5a | APP (APLPs inferred) | Acts as a cell-surface receptor, mediating Wnt signaling that influences neurite development. elifesciences.orgnih.gov |
| β-Catenin | APP | Physically binds to β-catenin, potentially modulating its subcellular distribution and transcriptional activity. |
Notch Signaling
The most significant link between the APLP family and Notch signaling is their shared dependence on γ-secretase for proteolytic processing. nih.gov Both Notch receptors and APP family proteins undergo a process known as Regulated Intramembrane Proteolysis (RIP). nih.gov This process involves an initial cleavage of the extracellular domain followed by a second cleavage within the transmembrane domain by the γ-secretase complex. This final cleavage releases their respective intracellular domains (ICDs)—the Notch Intracellular Domain (NICD) and the APP/APLP Intracellular Domains (AICD/ALIDs). nih.govnih.govsinobiological.com
These ICDs can then translocate to the nucleus to act as transcriptional regulators. sinobiological.comgenecards.org This shared processing mechanism creates a direct potential for competition and crosstalk between the two pathways. Furthermore, studies have reported a direct physical interaction between APP and the Notch receptor, which may serve to modulate the strength of Notch signaling. nih.govfrontiersin.org The APP family also interacts with the adaptor protein Dab1, a key component of the Reelin signaling pathway, which is known to have crosstalk with Notch signaling. nih.govfrontiersin.org
Regulation of Signaling by Post-Translational Modifications (e.g., Phosphorylation)
Post-translational modifications, particularly phosphorylation of the cytoplasmic domain, are a primary mechanism for regulating the signaling functions and metabolic processing of APLPs. nih.govnih.gov This regulation is often cell-type and context-dependent.
The cytoplasmic domains of APLP1 and APLP2 are substrates for several important kinases. In vitro studies have demonstrated that the cytoplasmic portion of APLP1 can be phosphorylated by Protein Kinase C (PKC). nih.govnih.gov The APLP2 cytoplasmic domain is a substrate for both PKC and cell cycle-dependent kinase 2 (cdc2), also known as Cyclin-dependent kinase 1 (CDK1). nih.govnih.gov
The phosphorylation of APLP2 by cdc2/CDK1 is particularly significant as it occurs at a site homologous to a major regulatory phosphorylation site in APP (Threonine 668). nih.govbiologists.com This event links APLP2 function directly to the cell cycle, as phosphorylation at this site can alter the binding properties of the nearby YENPTY motif, which is a critical docking site for various adaptor and signaling proteins. biologists.com
Furthermore, the processing of APLP2 can be influenced by extracellular signals, such as epidermal growth factor (EGF) and insulin-like growth factor 1 (IGF-1). nih.gov These factors can activate kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway, which in turn leads to the cleavage and shedding of the APLP2 ectodomain. nih.gov However, in some cellular contexts, phosphorylated forms of APLP2 have not been detected, suggesting that its regulation by phosphorylation may be highly specific to certain cellular states or events like the cell cycle. researchgate.net
The table below details the known phosphorylation events regulating APLP signaling.
| Protein | Kinase | Site of Modification | Functional Consequence |
| APLP1 | Protein Kinase C (PKC) | Cytoplasmic Domain | Regulation of protein processing and signaling (inferred). nih.govnih.gov |
| APLP2 | Protein Kinase C (PKC) | Cytoplasmic Domain | Regulation of protein processing and signaling (inferred). nih.govnih.gov |
| APLP2 | cdc2 / CDK1 | Cytoplasmic Domain | Alters binding properties of the YENPTY motif; links APLP2 function to the cell cycle. nih.govbiologists.com |
Physiological Roles and Functional Studies of Aplps
Cellular Processes Beyond Neural Development
The functions of APLP1 and APLP2 are not confined to the nervous system. They are involved in other fundamental cellular processes.
APLP1 and APLP2 are important modulators of glucose and insulin (B600854) homeostasis. wikipedia.orgwikipedia.org Double knockout mice for APLP1 and APLP2 display hypoglycemia and hyperinsulinemia. wikipedia.org
Furthermore, both APP and APLP2 are often overexpressed in various types of cancer, where they have been linked to increased tumor cell proliferation, migration, and invasion. nih.govoncotarget.com This suggests a role for these proteins in regulating cell growth and motility in a pathological context. nih.gov APLP2 has also been implicated in cancer immune escape by reducing the surface expression of MHC class I molecules. nih.gov
Cell Migration and Mobility (e.g., Microglial Cells, Cancer Cells)
APLPs have been shown to play a significant role in modulating cell migration and mobility in various cell types, including those involved in immune responses and cancer progression.
Microglial Cells: Microglia, the resident immune cells of the central nervous system (CNS), are highly motile and play a critical role in brain homeostasis and response to injury. Recent studies have indicated that APLP2 is involved in regulating microglial activity. Specifically, APLP2 expressed on GABAergic terminals can interact with the integrin molecule CD11b on microglia, suggesting a role in the communication between neurons and microglia frontiersin.org. A reduction in APLP2 expression in spinal GABAergic inhibitory neurons has been linked to nerve injury-induced microglial activation and pain sensitization frontiersin.orgnih.gov. This interaction highlights a potential mechanism by which APLPs can influence neuroinflammation through the modulation of microglial behavior.
Cancer Cells: The overexpression of APLPs, particularly APLP2, has been observed in several types of cancer, where it is linked to increased tumor cell proliferation, migration, and invasion oncotarget.comnih.gov. In pancreatic cancer, APLP2 expression is elevated and has been shown to affect the actin cytoskeleton, thereby promoting cancer growth and metastasis nih.gov. Knockdown of APLP2 in pancreatic cancer cells resulted in a reduced ability to migrate and invade nih.gov. Similarly, in breast cancer, APP and its related proteins have been suggested to be oncogenic and are associated with a high metastatic rate mdpi.com. Studies have shown that APP can regulate the migration and invasion of breast cancer cells by influencing the expression of proteins related to the epithelial-mesenchymal transition (EMT) mdpi.com. The involvement of APLPs in cancer cell mobility underscores their broader role in cellular adhesion and movement beyond the nervous system mdpi.com.
Involvement in Myelination and Myelin Regeneration
Myelination, the process of forming a myelin sheath around nerve axons, is critical for rapid nerve impulse conduction. APLPs, along with APP, have been identified as modulators of this intricate process.
Research indicates that both APP and APLP2 have distinct roles in myelination, demyelination, and remyelination multiplesclerosisnewstoday.com. Studies using knockout mice have revealed that the absence of these proteins can lead to alterations in the levels of myelin-associated proteins multiplesclerosisnewstoday.com. While the precise mechanisms are still under investigation, it is clear that APLPs are involved in the complex signaling between axons and oligodendrocytes, the myelin-producing cells in the CNS. The process of remyelination, which is crucial for recovery from demyelinating diseases like multiple sclerosis, can be influenced by various factors that promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes nih.govnih.govmdpi.comelifesciences.org. The involvement of APLPs in this process suggests their potential as therapeutic targets for promoting myelin repair nih.govmdpi.comelifesciences.org.
Roles in Cellular Homeostasis and General Tissue Function
Beyond their specific roles in cell migration and myelination, APLPs contribute to the maintenance of cellular homeostasis and the function of various tissues. APLP1 and APLP2 are important modulators of glucose and insulin homeostasis nih.gov. This function is highlighted by the fact that double knockout mice for APLP1 and APLP2 exhibit hypoglycemia and hyperinsulinemia nih.gov.
Furthermore, APLPs are involved in regulating synaptic function and plasticity. They can interact with NMDA receptors and influence their surface expression, thereby contributing to the regulation of synaptic transmission ucl.ac.ukresearchgate.net. This role in synaptic homeostasis is crucial for learning and memory processes nih.gov. In non-neuronal tissues, the broad expression of APP and APLP2 suggests their involvement in general tissue growth and maintenance mdpi.com.
Functional Compensation and Redundancy within the APP Family
The members of the APP family—APP, APLP1, and APLP2—exhibit a significant degree of functional overlap, a concept strongly supported by studies on knockout animal models.
Phenotypes of Single, Double, and Triple Knockout Animal Models
The generation of mice lacking one or more members of the APP family has been instrumental in uncovering their redundant and unique functions.
Single Knockouts: Mice lacking a single APP family member (APP-/-, APLP1-/-, or APLP2-/-) are viable and exhibit relatively subtle phenotypes frontiersin.orgfrontiersin.org. For instance, APP knockout mice show reduced body and brain weight, as well as deficits in grip strength and locomotor activity frontiersin.org. APLP1 knockout mice also have reduced body weight but normal locomotor activity and grip strength frontiersin.org. APLP2 knockout mice display a phenotype that is very similar to wild-type animals frontiersin.org. The mildness of these single-knockout phenotypes strongly suggests functional compensation among the family members.
Double Knockouts: In stark contrast to single knockouts, mice lacking two members of the APP family often display severe and lethal phenotypes. Double knockout of APLP1 and APLP2 (APLP1-/-/APLP2-/-) or APP and APLP2 (APP-/-/APLP2-/-) results in early postnatal lethality frontiersin.orgfrontiersin.org. This indicates that APLP2 plays a critical role that can be compensated for by either APP or APLP1, but the simultaneous absence of APLP2 and one other family member is incompatible with survival. Interestingly, APP and APLP1 double knockout mice (APP-/-/APLP1-/-) are viable, suggesting that APLP2 can compensate for the loss of both APP and APLP1 nih.govfrontiersin.org.
Triple Knockouts: The complete removal of all three APP family members (APP-/-/APLP1-/-/APLP2-/-) also leads to early postnatal lethality, further emphasizing the essential and overlapping functions of these proteins frontiersin.org.
Phenotypes of APP Family Knockout Mice
| Genotype | Viability | Key Phenotypes |
|---|---|---|
| APP-/- | Viable | Reduced body and brain weight, reduced grip strength and locomotor activity. |
| APLP1-/- | Viable | Reduced body weight, normal locomotor activity and grip strength. |
| APLP2-/- | Viable | Similar to wild-type. |
| APP-/-/APLP1-/- | Viable | Subtle phenotypes, suggesting compensation by APLP2. |
| APP-/-/APLP2-/- | Postnatal Lethality | Severe neuromuscular deficits. |
| APLP1-/-/APLP2-/- | Postnatal Lethality | Cause of lethality is less clear but points to essential overlapping functions. |
| APP-/-/APLP1-/-/APLP2-/- | Postnatal Lethality | Highlights the essential and redundant nature of the APP family. |
Examination of Lethality and Specific Deficits (e.g., Neuromuscular, Respiratory)
The lethality observed in double and triple knockout mice is often attributed to severe developmental defects, particularly in the neuromuscular system.
Neuromuscular Deficits: APP-/-/APLP2-/- double knockout mice exhibit significant defects at the neuromuscular junction (NMJ), including aberrant apposition of presynaptic and postsynaptic structures and a dramatic reduction in the number of synaptic vesicles. These structural abnormalities lead to impaired neurotransmitter release and synaptic failure.
Respiratory Deficits: While severe neuromuscular deficits in APP-/-/APLP2-/- mice likely contribute to respiratory failure, the specific cause of lethality in APLP1-/-/APLP2-/- mice has been less clear. Studies investigating the respiratory network in these mice have not found significant differences in respiratory rate or cycle variability, suggesting that central respiratory problems may not be the primary cause of death frontiersin.org. This leaves open the possibility of other critical, yet-to-be-identified, overlapping functions of APLP1 and APLP2 that are essential for survival. It is important to note that respiratory phenotyping in mice can be complex, and subtle defects may not be detected by all methods nih.govnih.govbiorxiv.org.
Research Methodologies and Model Systems in Aplp Studies
Genetic Manipulation Approaches
Genetic manipulation serves as a cornerstone for investigating the in vivo functions of APLPs. By altering the expression levels of APLP genes, researchers can observe the resulting phenotypic changes, providing crucial insights into their biological significance.
Gene knockout and knockdown models are powerful tools to study the consequences of reduced or absent APLP function.
Mice: Knockout mouse models have revealed both redundant and specific functions among the amyloid precursor protein (APP) family members, which include APP, APLP1, and APLP2. While mice lacking a single APP family member are viable and show only subtle defects, the simultaneous knockout of multiple family members leads to more severe outcomes. embopress.org For instance, mice lacking both APP and APLP2, or APLP1 and APLP2, die shortly after birth. frontiersin.org Conditional triple knockout mice, where APP, APLP1, and APLP2 are absent in specific brain regions, exhibit significant developmental and functional brain abnormalities, including impaired synaptic function and learning deficits. embopress.org Studies on APLP2 knockout mice have also suggested a role for this protein in motor function, with sex-dependent effects observed in aging mice. researchgate.net
Drosophila : The fruit fly, Drosophila melanogaster, possesses a single APP homolog called APPL, making it a valuable model for loss-of-function studies. biorxiv.org Knocking down the expression of APPL in Drosophila has been shown to result in a shorter lifespan and deficits in the endolysosomal pathway. plos.orgnih.gov Furthermore, reducing APPL expression in the adult mushroom bodies, a key area for learning and memory in flies, leads to disruptions in long-term memory. nih.gov These findings suggest that the memory impairment is likely due to the loss of APPL's normal function rather than the formation of amyloid deposits. nih.govsdbonline.org
RNA interference (RNAi): RNAi is a technique that allows for the specific silencing of genes. In the context of APLP research, RNAi has been used to reduce the expression of APP and its homologs in various model systems. nih.govnih.gov For example, using small interfering RNA (siRNA) to target APP has been shown to decrease the protein levels of both presynaptic APP and APLP2. researchgate.net This approach has been instrumental in investigating the roles of these proteins in synaptic activity and glucose metabolism. researchgate.net Studies in mouse neuroblastoma cells have demonstrated that the knockdown of APLP1 significantly reduces cell viability and neurite outgrowth compared to the knockdown of APP or APLP2. nih.gov
| Model System | Gene(s) Targeted | Key Phenotypes |
|---|---|---|
| Mice | APLP2 knockout | Sex-dependent effects on motor function with aging. researchgate.net |
| Mice | APP/APLP2 or APLP1/APLP2 double knockout | Perinatal lethality. frontiersin.org |
| Mice | Conditional APP/APLP1/APLP2 triple knockout (forebrain) | Altered brain morphology, reduced synaptic transmission, impaired learning and memory. embopress.org |
| Drosophila | APPL knockdown | Shorter lifespan, deficits in the endolysosomal pathway, disruption of long-term memory. plos.orgnih.govnih.gov |
| Mouse Neuroblastoma Cells (RNAi) | APLP1 knockdown | Significantly reduced cell viability and neurite outgrowth. nih.gov |
In contrast to knockout models, transgenic and overexpression systems are designed to increase the levels of APLPs. These models are particularly useful for studying the potential toxic effects of excess protein and for modeling aspects of diseases where protein accumulation is a factor.
Transgenic mouse models that overexpress human APP, often with mutations linked to familial Alzheimer's disease, have been widely used in research. pnas.orgembopress.orgnih.gov These models can develop some of the pathological hallmarks of Alzheimer's disease, such as amyloid plaques. pnas.orgresearchgate.net The degree of pathology in these mice often depends on the level of APP expression and the specific mutations present. pnas.org Overexpression of APP in neuronal cells has been shown to regulate signaling pathways involved in cell survival and synaptic plasticity. nih.gov Furthermore, studies in transgenic mice have indicated that APP overexpression can lead to an increase in the size of cortical neurons. nih.gov However, it's important to note that the overexpression of these proteins may also cause phenotypes that are not directly related to the disease being modeled. embopress.org Overexpression of APP in hippocampal neurons can also lead to a depression of excitatory transmission through both presynaptic and postsynaptic mechanisms. pnas.org
Biochemical and Molecular Assays
Biochemical and molecular assays provide a detailed look at the molecular interactions and activities of APLPs. These in vitro techniques are essential for dissecting the specific mechanisms by which these proteins function.
Identifying the proteins that interact with APLPs is crucial for understanding their cellular functions.
Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that bind to a specific protein of interest within a cell lysate. Co-IP studies have revealed that APP can form both homodimers and heterodimers with APLP1 and APLP2. nih.gov This technique has also been used to confirm interactions between APLPs and other proteins, such as PAT1a, in mouse brain extracts. researchgate.net In a broader application, Co-IP combined with mass spectrometry has been used to identify numerous potential interaction partners of APP in both healthy and Alzheimer's disease brains. nih.gov
Yeast Two-Hybrid (Y2H): The yeast two-hybrid system is a powerful genetic method for discovering protein-protein interactions. biorxiv.orgwikipedia.org This technique has been employed to screen for proteins that bind to the extracellular domain of APP, identifying several potential interacting partners. nih.govnih.gov These studies have implicated APLPs in various cellular processes by revealing their connections to other proteins. youtube.com
| APLP Family Member | Interacting Protein(s) | Method of Identification | Potential Functional Relevance |
|---|---|---|---|
| APP, APLP1, APLP2 | Homodimers and heterodimers | Co-immunoprecipitation | Cell-cell adhesion. nih.gov |
| APP, APLP1, APLP2 | PAT1a | Co-immunoprecipitation | Intracellular protein trafficking. researchgate.net |
| APP | Mutated PLP1, FLRT protein family members, KCTD16 | Yeast Two-Hybrid | Axon guidance. nih.govnih.gov |
APLPs undergo proteolytic processing by enzymes called secretases. Assays that measure the activity of these secretases are vital for understanding how APLPs are cleaved and how this process might be altered in disease. nih.gov The primary secretases involved are α-, β-, and γ-secretase. portlandpress.comrndsystems.com The amyloidogenic pathway, which leads to the generation of amyloid-β, is initiated by β-secretase, while the non-amyloidogenic pathway is initiated by α-secretase. nih.gov γ-secretase is involved in the final cleavage step in both pathways. pnas.org Researchers have developed cell-based luciferase reporter gene assays to quantitatively measure the catalytic activity of γ-secretase on its substrates. nih.gov These assays are valuable for screening potential inhibitors of this enzyme. nih.gov
Ligand binding studies are performed to identify molecules that bind to APLPs. The structure of APLPs as type I transmembrane proteins suggests they may function as receptors. nih.gov Various studies have investigated the binding of different ligands to APLPs and their fragments. For example, it has been shown that APLP1 can act as a zinc-dependent neuronal adhesion protein. researchgate.net Other studies have focused on identifying ligands that bind to the amyloid fibrils formed from APP cleavage products. acs.org The binding of APP to extracellular matrix components like collagen has also been investigated, revealing that this interaction can be regulated by other molecules such as heparin. researchgate.net
Post-Translational Modification Analysis
The functional diversity of amyloid precursor-like proteins (APLPs) is significantly expanded by a variety of post-translational modifications (PTMs). These modifications influence their processing, localization, and interaction with other molecules. The analysis of these PTMs is crucial for a comprehensive understanding of APLP biology.
Key PTMs identified in APLPs include glycosylation, phosphorylation, and proteolytic cleavage. Both APLP1 and APLP2, similar to the amyloid precursor protein (APP), undergo N-glycosylation and O-linked glycosylation. Sialylation is another common modification that can affect the adhesive properties and cell-surface retention of these proteins. Furthermore, APLP2 can be modified by the addition of a chondroitin (B13769445) sulfate (B86663) glycosaminoglycan chain, which has been shown to potentiate its effects on cell migration. nih.gov
Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of these PTMs. mdpi.com Advanced MS-based proteomic approaches, often involving enrichment strategies for specific modifications like phosphopeptides, allow for the precise identification and quantification of PTMs on APLPs. mdpi.com These techniques can pinpoint the exact sites of modification and help to unravel the complex interplay of different PTMs in regulating APLP function. While much of the detailed PTM analysis has focused on APP due to its role in Alzheimer's disease, the methodologies are directly applicable to studying APLP1 and APLP2. researchgate.netnih.gov
Table 1: Key Post-Translational Modifications of APLPs and Analytical Methods
| Post-Translational Modification | Affected APLP(s) | Analytical Technique(s) | Functional Implication |
|---|---|---|---|
| N-glycosylation | APLP1, APLP2 | Mass Spectrometry, Lectin Blotting | Protein folding, trafficking, and processing |
| O-linked glycosylation | APLP1, APLP2 | Mass Spectrometry, Glycoprotein Staining | Modulation of protein stability and interactions |
| Sialylation | APLP1, APLP2 | Mass Spectrometry, Sialic Acid-Specific Lectins | Cell adhesion, receptor function |
| Chondroitin Sulfate Glycosaminoglycan | APLP2 | Chondroitinase Digestion followed by Western Blot | Enhancement of cell migration |
| Phosphorylation | APLP1, APLP2 | Mass Spectrometry (Phosphoproteomics), Kinase Assays | Regulation of protein cleavage and signaling |
Cell Biological Techniques
Advanced microscopy techniques have been pivotal in elucidating the subcellular localization and dynamics of APLPs at the nanoscale. Super-resolution microscopy (SRM), encompassing techniques like Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), has overcome the diffraction limit of conventional light microscopy, enabling a more detailed view of APLP distribution in and around synaptic compartments. researchgate.netnih.gov These methods have been instrumental in visualizing the association of APP family proteins with other molecules at the cell surface and within intracellular vesicles. researchgate.netelifesciences.org For instance, super-resolution imaging has been used to study the distribution of γ-secretase, the enzyme complex that processes APP and APLPs, revealing its monomeric and dimeric states at the cell surface. elifesciences.org
Total Internal Reflection Fluorescence (TIRF) microscopy is another powerful tool that selectively excites fluorophores in a very thin region near the coverslip, making it ideal for visualizing processes at the plasma membrane with high signal-to-noise ratio. nih.gov This technique is well-suited for studying the dynamics of APLP1, which is predominantly localized at the cell surface, and its role in cell adhesion. nih.gov By imaging fluorescently tagged APLPs in living cells over time (4D microscopy), researchers can track their movement, investigate their co-localization with other proteins, and analyze their response to various stimuli.
Subcellular fractionation is a fundamental biochemical technique used to isolate specific organelles and cellular compartments, allowing for the determination of protein localization. assaygenie.comehu.eus This method typically involves cell lysis followed by a series of centrifugation steps at increasing speeds (differential centrifugation) to separate components based on their size, shape, and density. ehu.eus The purity of the resulting fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic) is then assessed by Western blotting for known marker proteins of each compartment.
Studies employing these techniques have revealed distinct subcellular distributions for the APP family members. nih.govbiologists.comresearchgate.net Live cell imaging and immunofluorescence have shown that APLP1 is predominantly found at the cell surface, which is consistent with its proposed role in cell-cell adhesion. nih.gov In contrast, APLP2 and APP are largely localized to intracellular compartments, including the Golgi apparatus and endosomes. biologists.comresearchgate.net Co-expression studies have indicated that APP or APLP2 can cause a redistribution of APLP1 to intracellular compartments, suggesting that heteromeric complex formation can influence their trafficking. researchgate.net
The involvement of APLPs in cell adhesion and migration is investigated using a variety of in vitro assays. The Boyden chamber or Transwell migration assay is a widely used method to quantify the chemotactic response of cells. creative-bioarray.comnih.gov In this assay, cells are seeded in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. nih.gov Studies using this system have demonstrated that overexpression of APLP2 in Chinese hamster ovary (CHO) cells significantly enhances their migration towards extracellular matrix components like fibronectin and type IV collagen. researchgate.net
Wound healing assays provide another means to assess collective cell migration. A scratch is made in a confluent cell monolayer, and the rate at which the cells migrate to close the "wound" is monitored over time. This assay has been used to show that APLP2 is a pro-migratory protein in pancreatic cancer cells. nih.gov Cell adhesion assays, where cells are allowed to bind to plates coated with specific extracellular matrix proteins, have further confirmed the role of APLP2 in mediating adhesion to fibronectin and collagen IV. nih.gov
Table 2: Summary of Cell Adhesion and Migration Assay Findings for APLP2
| Cell Line | Assay Type | Key Finding |
|---|---|---|
| Chinese Hamster Ovary (CHO) | Transwell Migration Assay | Overexpression of APLP2 isoforms enhances migration towards fibronectin and type IV collagen. researchgate.net |
| Pancreatic Cancer Cells | Transwell and Wound Healing Assays | APLP2 promotes cell migration and invasion. nih.gov |
Neuronal culture models are invaluable for studying the specific functions of APLPs in the nervous system at the cellular and molecular level. Primary neuronal cultures, typically derived from the hippocampus or cortex of embryonic or neonatal rodents, are widely used to investigate the role of APLPs in synapse formation, function, and plasticity. mdpi.comnih.gov These cultures allow for detailed morphological and electrophysiological analyses in a controlled environment. For example, studies on primary neurons from knockout mice have been instrumental in dissecting the roles of APP family members in synaptic transmission. wikipedia.org
Human induced pluripotent stem cells (iPSCs) can be differentiated into various neuronal subtypes and are emerging as a powerful model to study APLP function in a human genetic context. mdpi.com Neural stem cells are also utilized to investigate the role of APLPs in neurogenesis, including cell proliferation and differentiation. wikipedia.org Cell lines such as human neuroblastoma (SH-SY5Y) are also employed, often transfected to overexpress or silence APLPs, to study their processing and effects on neuronal-like cells. stressmarq.comacs.org These models have been critical in demonstrating that APLP2, for instance, can promote neurite outgrowth. wikipedia.org
In Vivo Functional Assessment in Model Organisms
To understand the physiological roles of APLPs in the context of a whole organism, various model systems are employed, ranging from invertebrates to mammals.
Mammalian Models (Mouse)
Gene targeting in mice to create single and multiple knockouts of the APP family genes has been crucial in revealing their functions.
APLP1 Knockout (KO) Mice: These mice are viable but show a postnatal growth deficit and reduced forelimb grip strength. nih.govnih.gov While some studies report no major cognitive deficits, others have noted subtle alterations in neuronal morphology and decreased network inhibition in the hippocampus. nih.govfrontiersin.orgresearchgate.net
APLP2 Knockout (KO) Mice: Single APLP2 KO mice are generally healthy, with only minor phenotypes such as a slight reduction in weight and decreased locomotor activity. frontiersin.orgjax.org
Double Knockout (DKO) Mice: The generation of double knockout mice has highlighted the functional redundancy and essential nature of the APP family. Mice lacking both APLP1 and APLP2 (APLP1/APLP2 DKO) or APLP2 and APP (APP/APLP2 DKO) die shortly after birth. nih.govfrontiersin.org This postnatal lethality indicates that APLP2 plays a key physiological role that can be compensated for by either APP or APLP1. nih.gov In contrast, APP/APLP1 DKO mice are viable, further emphasizing the critical importance of APLP2. nih.govfrontiersin.org
Table 3: Phenotypes of APLP Knockout Mice
| Genotype | Viability | Key Phenotypes |
|---|---|---|
| APLP1 KO | Viable | Postnatal growth deficit, reduced grip strength. nih.govnih.gov |
| APLP2 KO | Viable | Slight reduction in weight, decreased locomotor activity. frontiersin.orgjax.org |
| APLP1/APLP2 DKO | Postnatal Lethality | Die within the first day after birth. nih.govfrontiersin.org |
| APP/APLP2 DKO | Postnatal Lethality | Die within the first day after birth. nih.govfrontiersin.org |
Invertebrate Models
Invertebrate models offer simpler genetic systems to study the conserved functions of APLPs.
Drosophila melanogaster (Fruit Fly): The fruit fly has a single APP homolog, called APPL (amyloid precursor protein-like). nih.govfrontiersin.org This lack of redundancy simplifies functional analysis. Flies lacking APPL are viable but exhibit defects in neuronal outgrowth, synaptic structure, and axonal transport. nih.govfrontiersin.org Studies in Drosophila have also implicated APPL in memory formation and neuronal survival. plos.orgjneurosci.org The secreted ectodomain of APPL has been shown to be crucial for its neuroprotective functions and for mediating interactions between neurons and glial cells. plos.orgnih.gov
Caenorhabditis elegans (Nematode): The nematode worm possesses one APP-related gene, apl-1. nih.govpnas.org Unlike in flies and mice, loss of apl-1 function is lethal, indicating an essential role in development, including processes like molting and morphogenesis. pnas.orgnih.govsemanticscholar.orggrantome.com Research in C. elegans has demonstrated that the secreted extracellular domain of APL-1 is sufficient to rescue this lethality, highlighting the critical function of this protein fragment. pnas.org
Compound and Protein Table
| Name | Type |
| Amyloid precursor-like protein 1 | Protein |
| APLP1 | Abbreviation |
| This compound 2 | Protein |
| APLP2 | Abbreviation |
| Amyloid precursor protein | Protein |
| APP | Abbreviation |
| APPL | Protein |
| APL-1 | Protein |
| Fibronectin | Protein |
| Collagen IV | Protein |
| γ-secretase | Enzyme Complex |
| Chondroitin sulfate | Glycosaminoglycan |
Developmental Analysis in Animal Models
Animal models, particularly genetically modified mice, have been instrumental in understanding the developmental roles of APLPs. Through the generation of knockout (KO) mice for amyloid precursor protein (APP), APLP1, and APLP2, researchers have been able to dissect the individual and redundant functions of these proteins.
Single knockout mice for App, Aplp1, or Aplp2 are viable, suggesting functional redundancy among the family members. However, they exhibit subtle phenotypes. For instance, APP KO mice show reduced body and brain weight, along with hypoactivity and decreased grip strength. frontiersin.org APLP1 KO mice display a postnatal growth deficit as their most apparent abnormality. nih.gov
In contrast, the generation of double and triple knockout mice has revealed the critical importance of this protein family during development. Mice lacking both APP and APLP2 (APP/APLP2-DKO) or both APLP1 and APLP2 (APLP1/APLP2-DKO) die shortly after birth. nih.govnih.govfrontiersin.org This perinatal lethality in APP/APLP2 double knockout mice is associated with severe deficits in neuromuscular morphology and transmission. nih.govfrontiersin.org Interestingly, APP/APLP1 double knockout mice are viable, highlighting a particularly crucial and distinct physiological role for APLP2. nih.gov The lethality of specific double knockouts underscores the essential, partially overlapping functions of the APP family members in early postnatal life. nih.gov
Conditional knockout models, where gene deletion is restricted to specific cell types or developmental stages, have further refined our understanding. For example, conditional triple KO (cTKO) mice lacking the entire APP family in excitatory forebrain neurons from embryonic day 11.5 onwards survive but exhibit significant brain abnormalities, including agenesis of the corpus callosum and disrupted hippocampal lamination. embopress.org These findings, along with evidence from other in vivo models, confirm a crucial role for the APP family in neurogenesis, neuronal differentiation, and migration. nih.govportlandpress.com Studies in Drosophila have also shown that the APP homolog, APPL, is important for the development of neuromuscular junctions. biologists.com
Table 1: Phenotypes of APLP Knockout Mouse Models in Developmental Analysis
| Genotype | Viability | Key Developmental Phenotypes | Source |
|---|---|---|---|
| APP KO | Viable | Reduced body and brain weight, hypoactivity, decreased grip strength. | frontiersin.org |
| APLP1 KO | Viable | Postnatal growth deficit. | nih.gov |
| APLP2 KO | Viable | Generally wild-type like phenotype with normal spine density and synaptic plasticity. | nih.gov |
| APP/APLP1 DKO | Viable | Apparently normal. | nih.gov |
| APP/APLP2 DKO | Perinatal Lethality | Severe deficits in neuromuscular morphology and transmission. | nih.govfrontiersin.orgembopress.org |
| APLP1/APLP2 DKO | Perinatal Lethality | Die within the first day after birth. | nih.govnih.govfrontiersin.org |
| APP/APLP1/APLP2 TKO | Perinatal Lethality | Early postnatal lethality. | embopress.org |
| NexCre cTKO (forebrain-specific triple KO) | Viable | Agenesis of the corpus callosum, disrupted hippocampal lamination, reduced dendritic length and spine density. | embopress.org |
Behavioral Studies (e.g., Locomotor Function, Circadian Rhythms)
Behavioral studies are crucial for linking the molecular and cellular functions of APLPs to their roles in complex physiological processes. A battery of behavioral tests is employed to assess motor function, learning and memory, and circadian rhythms in genetically modified animal models.
Analysis of locomotor function has revealed distinct phenotypes in different APLP knockout mice. APP-deficient mice exhibit decreased locomotor activity. semanticscholar.org In contrast, APLP1-KO mice show normal locomotor activity. nih.gov Interestingly, studies on APLP2-KO mice have shown sex- and age-dependent effects on motor performance, with female APLP2-KO mice showing less age-related impairment in motor function compared to wild-type counterparts. nih.gov In some transgenic mouse models of Alzheimer's disease that overexpress APP, locomotor hyperactivity has been observed. aginganddisease.org
The APP family has also been implicated in the regulation of circadian rhythms. Disturbances in circadian rhythms are a common feature in Alzheimer's disease patients, and mouse models have been instrumental in exploring the underlying mechanisms. frontiersin.org Transgenic mouse models of Alzheimer's disease often exhibit disruptions in their rest-activity cycles. frontiersin.orgnih.gov For instance, APP/PS1 mice show reduced home-cage activity, particularly during the dark phase. researchgate.net Studies in Drosophila have also demonstrated that manipulations of the APP homolog, APPL, can disrupt circadian behavior. Furthermore, brain-specific knockout of the core clock gene Bmal1 in an Alzheimer's disease mouse model was shown to affect amyloid-β rhythms. nih.gov These findings suggest a complex interplay between the APP family and the molecular clock machinery that governs daily physiological and behavioral rhythms.
Table 3: Behavioral Phenotypes Related to Locomotor Function and Circadian Rhythms in APLP-related Mouse Models
| Genotype/Model | Locomotor Function | Circadian Rhythm | Source |
|---|---|---|---|
| APP KO | Decreased activity | - | semanticscholar.org |
| APLP1 KO | Normal activity | - | nih.gov |
| APLP2 KO | Sex- and age-dependent effects; females show less age-related decline. | - | nih.gov |
| APP Transgenic (e.g., APP/PS1) | Hyperactivity in some models; reduced home-cage activity in others. | Disrupted rest-activity cycles. | aginganddisease.orgresearchgate.net |
| AD Mouse Models (general) | - | Disturbances in rest-activity cycles are common. | frontiersin.orgfrontiersin.orgnih.gov |
Future Directions and Unanswered Questions in Aplp Research
The study of amyloid precursor-like proteins (APLPs) is a rapidly evolving field. While much has been learned by studying them in the context of the amyloid precursor protein (APP), significant questions remain about their independent functions, regulation, and roles in health and disease. Future research is poised to unravel the specific contributions of these enigmatic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
